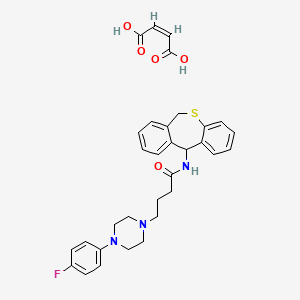

Monatepil Maleate

Description

See also: Monatepil (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103379-03-9, 132046-06-1 | |

| Record name | Monatepil maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monatepil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monatepil maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONATEPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Vascular Smooth Muscle Pharmacology of Monatepil Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil, a dibenzothiepin derivative, is a novel antihypertensive agent characterized by a unique dual mechanism of action on vascular smooth muscle.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of Monatepil Maleate, focusing on its effects on vascular smooth muscle cells. We will delve into its well-established roles as a calcium channel antagonist and an alpha-1 adrenergic receptor blocker, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.[3][4]

Core Mechanism of Action: A Dual Antagonism

This compound exerts its primary vasodilatory and antihypertensive effects through a combination of two distinct molecular actions: blockade of L-type calcium channels and antagonism of alpha-1 adrenergic receptors in vascular smooth muscle.[1][4] This dual activity contributes to its efficacy in managing hypertension.[5]

Calcium Channel Blockade

Monatepil acts as a potent calcium channel antagonist, directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[2][3] This action is crucial as the influx of calcium through L-type calcium channels is a primary trigger for the initiation of smooth muscle contraction.[6] By blocking these channels, Monatepil effectively reduces the intracellular calcium concentration available to bind with calmodulin, thereby preventing the activation of myosin light chain kinase and subsequent muscle contraction.[2][6]

The inhibitory effects of Monatepil on calcium-induced contractions have been quantified in various in vitro models.[3] For instance, in rat thoracic aorta, Monatepil demonstrated a pA2 value of 8.71 against calcium-induced contractions.[3] The S-enantiomer of Monatepil has been shown to be more potent in its calcium antagonistic activity compared to the R-enantiomer.[3]

Alpha-1 Adrenergic Receptor Antagonism

In addition to its calcium channel blocking properties, Monatepil is also a potent antagonist of alpha-1 adrenergic receptors.[3][4] These receptors, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that leads to vasoconstriction. Monatepil competitively blocks these receptors, thereby inhibiting this vasoconstrictive pathway.[4]

Studies have shown that Monatepil effectively inhibits phenylephrine-induced contractions in vascular tissues, with an IC50 value of 56.6 nmol/l in rabbit superior mesenteric artery.[3] Interestingly, unlike its calcium channel blocking activity, there is no significant difference in the alpha-1 adrenergic receptor blocking activity between the enantiomers of Monatepil.[3] It is estimated that this alpha-1 adrenoceptor blocking activity contributes to 20-35% of the overall hypotensive effect of Monatepil.[4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the potency of this compound at its primary molecular targets in vascular smooth muscle.

| Parameter | Value | Experimental Model | Reference |

| pA2 (Calcium Antagonism) | 8.71 | Rat thoracic aorta | [3] |

| IC50 (Alpha-1 Blockade) | 56.6 nmol/l | Rabbit superior mesenteric artery (L-phenylephrine-induced contractions) | [3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways in vascular smooth muscle that are modulated by this compound.

Caption: Monatepil's blockade of L-type calcium channels.

Caption: Monatepil's antagonism of alpha-1 adrenergic receptors.

Experimental Methodologies

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound on vascular smooth muscle.

Calcium Antagonistic Activity Assay

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed, and the aorta is cut into helical strips.

-

Experimental Setup: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture. The strips are attached to an isometric force transducer to record changes in tension.

-

Protocol: The aortic strips are depolarized by a high-potassium solution to inactivate voltage-dependent sodium channels. Cumulative concentration-response curves for calcium chloride are then generated in the absence and presence of various concentrations of this compound.

-

Data Analysis: The pA2 value, a measure of antagonist potency, is calculated from the Schild plot of the data. This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Alpha-1 Adrenergic Receptor Blocking Activity Assay

-

Tissue Preparation: The superior mesenteric artery is isolated from male Japanese white rabbits. The artery is cut into helical strips.

-

Experimental Setup: Similar to the calcium antagonism assay, the arterial strips are mounted in an organ bath under controlled physiological conditions and connected to an isometric force transducer.

-

Protocol: Cumulative concentration-response curves for the alpha-1 adrenergic agonist, L-phenylephrine, are generated in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist-induced contraction, is determined from the concentration-response curves.

Secondary Pharmacological Effects

While the primary mechanism of action of Monatepil on vascular smooth muscle is its dual calcium channel and alpha-1 adrenergic receptor blockade, some studies suggest a potential interaction with serotonin receptors. Serotonin can induce vascular smooth muscle contraction and proliferation, and its antagonism can contribute to vasodilation.[7][8][9] However, the contribution of this effect to Monatepil's overall pharmacological profile appears to be less significant than its primary activities.

Furthermore, Monatepil has been shown to have beneficial effects on lipid metabolism, including reducing total cholesterol and LDL cholesterol.[10][11][12] This effect is thought to be mediated by the up-regulation of hepatic LDL receptors, potentially linked to its alpha-1 adrenoceptor blocking activity.[11][12]

Conclusion

This compound's mechanism of action on vascular smooth muscle is a well-defined dual antagonism of L-type calcium channels and alpha-1 adrenergic receptors. This unique combination of activities results in potent vasodilation and a reduction in blood pressure. The quantitative data from in vitro studies provide a clear understanding of its potency at these two distinct molecular targets. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development. Further investigation into its secondary pharmacological effects may reveal additional therapeutic benefits of this multifaceted compound.

References

- 1. Monatepil - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 7. Direct and sensitizing effects of serotonin agonists and antagonists on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vascular smooth muscle serotonin and alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Monatepil Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical characterization of Monatepil Maleate, a potent calcium channel blocker and α1-adrenergic receptor antagonist. The information presented herein is compiled from key patents and peer-reviewed scientific literature to support research and development activities.

Synthesis Pathway

The synthesis of Monatepil is a multi-step process culminating in the formation of the free base, which is then converted to its maleate salt. The primary synthesis route was disclosed by Dainippon Pharmaceutical Co., Ltd. in U.S. Patent 4,749,703 and further detailed in the Journal of Medicinal Chemistry (1991, 34, 927-934).

The synthesis can be logically divided into two main stages: the formation of a key intermediate, N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide, and its subsequent reaction with 1-(4-fluorophenyl)piperazine to yield Monatepil, followed by salt formation.

Experimental Protocols

Step 1: Synthesis of N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide

To a solution of 11-amino-6,11-dihydrodibenzo[b,e]thiepine in a suitable inert solvent such as dichloromethane, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is cooled in an ice bath, and a solution of 4-chlorobutyryl chloride in the same solvent is added dropwise with stirring. The reaction is typically allowed to proceed at room temperature for several hours. After completion, the reaction mixture is washed with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide. This intermediate can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane.

Step 2: Synthesis of Monatepil

The purified N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF). To this solution, 1-(4-fluorophenyl)piperazine, a base such as potassium carbonate, and a catalytic amount of a phase transfer catalyst (e.g., potassium iodide) are added. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and water is added to precipitate the crude Monatepil free base. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform).

Step 3: Formation of this compound

The purified Monatepil free base is dissolved in a suitable solvent, such as ethanol. A solution of maleic acid (1 equivalent) in the same solvent is then added to the Monatepil solution with stirring. The mixture is typically heated to ensure complete dissolution and then allowed to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the maleate salt. The resulting white, crystalline solid of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthesis Pathway Diagram

Chemical Characterization

A thorough chemical characterization of this compound is essential for its identification, purity assessment, and quality control. The following data has been compiled from various analytical studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₀FN₃OS · C₄H₄O₄ | [1] |

| Molecular Weight | 591.69 g/mol | [1] |

| Melting Point | 149-150 °C | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in acetic acid, dimethylformamide, methanol; Sparingly soluble in ethanol, chloroform, acetic anhydride, acetone; Practically insoluble in water, ether. | [2] |

Spectroscopic Data

While specific spectra are not publicly available, the expected characteristic signals based on the structure of this compound are described below. These are crucial for structural elucidation and confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the dibenzothiepine and fluorophenyl rings, the aliphatic protons of the piperazine ring and the butyramide linker, and the vinylic protons of the maleate counter-ion. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine and butyramide moieties, as well as the carboxylic acid and vinylic carbons of the maleate.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include N-H stretching of the amide, C=O stretching of the amide and the carboxylic acid of maleate, C-F stretching of the fluorophenyl group, and C-S stretching of the thiepine ring.

Mass Spectrometry (MS): Mass spectrometric analysis, typically using electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion of the Monatepil free base. Fragmentation patterns would provide further structural information, confirming the connectivity of the different molecular fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the amount of this compound in pharmaceutical formulations. A reverse-phase HPLC method is typically employed.

Experimental Protocol for HPLC Analysis: A validated HPLC method for the determination of Monatepil in plasma has been reported in the Journal of Chromatography B: Biomedical Sciences and Applications (1990, 532, 175-183). A similar method can be adapted for the analysis of the bulk drug substance.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where Monatepil shows significant absorbance (e.g., around 254 nm).

-

Injection Volume: 10-20 µL.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard solution of known concentration.

Characterization Workflow

This guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis and experimental replication, consulting the primary literature cited is highly recommended.

References

A Technical Guide to the Pharmacological Profile of Monatepil Maleate as a Calcium Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monatepil Maleate (also known as AJ-2615) is a novel cardiovascular agent characterized by a unique dual mechanism of action: it functions as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker.[1][2] This dual pharmacology contributes to its potent antihypertensive effects, which are distinguished by a slow onset and long duration of action.[3] Beyond its primary role in blood pressure reduction, Monatepil exhibits a multifaceted profile that includes anti-atherosclerotic, lipid-lowering, and cardioprotective properties.[4][5] This technical guide provides an in-depth review of the pharmacological properties of this compound, with a specific focus on its calcium antagonist activities. It includes quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Dual Antagonism

Monatepil's primary therapeutic effects stem from its ability to simultaneously block two key pathways involved in vascular tone and blood pressure regulation.

-

Calcium Channel Antagonism: Monatepil inhibits the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells and cardiomyocytes by blocking L-type voltage-gated calcium channels.[3][6] This action is the cornerstone of its vasodilatory and antihypertensive effects. The inhibition of Ca²⁺ influx prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and a decrease in peripheral vascular resistance.[3][6]

-

Alpha-1 Adrenoceptor Antagonism: Concurrently, Monatepil acts as an antagonist at α1-adrenergic receptors.[1][7] This prevents norepinephrine from binding and inducing vasoconstriction, further contributing to vasodilation and a reduction in blood pressure.[7] Studies suggest that this α1-blocking activity accounts for approximately 20-35% of Monatepil's overall hypotensive effect.[7]

The synergy of these two mechanisms allows for effective blood pressure control and may contribute to the additional beneficial effects on lipid metabolism and atherosclerosis.[5]

Caption: Dual mechanism of this compound leading to vasodilation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting Monatepil's potency and effects on different biological systems.

Table 1: In Vitro Receptor and Channel Activity

| Parameter | Assay | Tissue/Model | Value | Reference |

| pA₂ | Calcium-induced Contraction | Rat Thoracic Aorta | 8.71 | [1] |

| IC₅₀ | L-phenylephrine-induced Contraction | Rabbit Superior Mesenteric Artery | 56.6 nmol/L | [1] |

| Activity Ratio | Calcium Antagonistic Activity | N/A | Metabolites are 1/10th as active as parent compound | [1] |

| Stereoselectivity | Calcium Antagonistic Activity | N/A | (S)-enantiomer > Racemic > (R)-enantiomer | [1] |

Table 2: In Vitro and In Vivo Cardiovascular Effects

| Effect | Model | Dose/Concentration | Observation | Reference |

| Negative Chronotropy | Isolated Rabbit Atria | 3-10 µmol/L | Reduced spontaneous beats | [8] |

| Negative Inotropy | Papillary Muscles | 30 nmol/L - 10 µmol/L | Concentration-dependent decrease in contractile force | [8] |

| Hemodynamics | Anesthetized Open-Chest Dogs | 0.1-0.3 mg/kg i.v. | ↑ Cardiac Output, ↓ Blood Pressure, ↓ Total Peripheral Resistance | [8] |

| Myocardial Oxygen | Anesthetized Open-Chest Dogs | 0.1-0.3 mg/kg i.v. | ↑ Coronary Blood Flow, ↓ Myocardial O₂ Consumption | [8] |

| Cardiac Conduction | Langendorff Perfused Rabbit Heart | 100 nmol/L | Prolonged Atrio-His (AH) interval | [9] |

| Cardiac Conduction | Anesthetized Dogs | 0.1-1.0 mg/kg i.v. | No effect on AH interval | [9] |

| ECG Parameters | Conscious Hypertensive Dogs | 10 mg/kg/day p.o. (29 days) | Little effect on cardiac conduction system | [9] |

Table 3: Anti-Atherosclerotic and Lipid-Lowering Effects

| Effect | Model | Dose/Concentration | Observation | Reference |

| Lipid Profile | High-Cholesterol Fed Rabbits | 30 mg/kg p.o. (9 weeks) | Prevented increases in total cholesterol and β-lipoprotein | [4] |

| LDL Clearance | High-Cholesterol Fed Rabbits | 30 mg/kg p.o. (9 weeks) | Accelerated clearance of radiolabeled LDL from blood | [4] |

| Atherogenesis | High-Cholesterol Fed Monkeys | 30 mg/kg p.o. (6 months) | Suppressed aortic cholesterol elevation; Reduced atherogenic area | [5] |

| Foam Cell Aggregation | High-Cholesterol Fed Monkeys | 30 mg/kg p.o. (6 months) | Reduced foam cell aggregation in aorta and coronary arteries | [5] |

| Human Lipid Profile | Hypertensive Patients | N/A (12-week study) | ↓ Total Cholesterol, ↓ LDL Cholesterol, ↓ Apo B levels | [10] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for understanding how the pharmacological data were generated.

In Vitro Assessment of Vascular Activity

Objective: To determine the calcium antagonistic and alpha-1 blocking activity of this compound.

Protocol:

-

Tissue Preparation:

-

Rat Thoracic Aorta: Thoracic aortas are excised from male Wistar rats. The endothelium is removed, and the aorta is cut into helical strips.

-

Rabbit Superior Mesenteric Artery: Superior mesenteric arteries are isolated from rabbits for the α1-adrenoceptor blockade assay.

-

-

Experimental Setup: Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. Tissue tension is recorded isometrically using a force-displacement transducer.

-

Calcium Antagonism Assay (Rat Aorta):

-

Tissues are bathed in a high-potassium, calcium-free solution to depolarize the cell membranes.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of CaCl₂ to induce contractions.

-

The protocol is repeated after incubating the tissues with various concentrations of this compound.

-

The antagonistic effect is quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]

-

-

Alpha-1 Blockade Assay (Rabbit Artery):

-

Cumulative concentration-response curves are established for the α1-agonist L-phenylephrine.

-

The inhibitory effect of Monatepil is assessed by incubating the tissue with the compound before re-establishing the phenylephrine curve.

-

The IC₅₀ value (the concentration of Monatepil required to inhibit 50% of the maximal phenylephrine-induced contraction) is calculated.[1]

-

Caption: Workflow for in vitro calcium antagonism assay.

In Vivo Assessment of Anti-Atherosclerotic Effects

Objective: To evaluate the long-term effects of this compound on the development of atherosclerosis and hyperlipidemia in a relevant animal model.

Protocol:

-

Animal Model: Japanese monkeys (Macaca fuscata), whose lipid metabolism is similar to humans, are used.[5]

-

Diet-Induced Atherosclerosis: Animals are fed a high-cholesterol diet (e.g., 2% cholesterol + 6% corn oil) for an extended period (e.g., 6 months) to induce atherosclerosis.[5]

-

Drug Administration: A treatment group receives a daily oral dose of this compound (e.g., 30 mg/kg), while a control group receives a vehicle. The dose is selected to achieve plasma concentrations equivalent to those in human clinical therapy.[5]

-

Monitoring:

-

Plasma Lipids: Blood samples are collected periodically to measure total cholesterol, LDL, HDL, and apolipoproteins.[5]

-

Blood Pressure: Blood pressure is monitored to confirm the antihypertensive effect.

-

-

Terminal Analysis (at 6 months):

-

Animals are euthanized, and the aorta and coronary arteries are excised.

-

Gross Examination: The luminal surface of the aorta is stained (e.g., with Sudan IV) to quantify the total atherogenic (sudanophilic) area.[5]

-

Biochemical Analysis: Aortic tissue is analyzed for cholesterol content.[5]

-

Histological Examination: Sections of the aorta and coronary arteries are examined microscopically for the presence and extent of foam cell aggregation and plaque formation.[5]

-

Signaling Pathways and Broader Pharmacological Impact

Monatepil's dual antagonism initiates a cascade of effects that extend beyond simple vasodilation, contributing to its comprehensive cardiovascular protective profile.

Impact on Lipid Metabolism

The α1-adrenoceptor blocking activity of Monatepil is believed to play a significant role in its lipid-lowering effects. The proposed mechanism involves the up-regulation of hepatic LDL receptors.[4][5] By increasing the number of these receptors, the liver can more effectively clear LDL cholesterol from the bloodstream. Additionally, Monatepil may accelerate the conversion of cholesterol to bile acids in the liver, further promoting cholesterol catabolism.[4]

References

- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monatepil - AdisInsight [adisinsight.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereoisomerism and Enantiomers of Monatepil Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Development

In pharmaceutical sciences, the spatial arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its pharmacological and toxicological profile. A large proportion of synthetic drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically similar in an achiral environment, enantiomers can interact differently with the chiral environment of the human body, such as receptors and enzymes. This can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, a thorough understanding and characterization of the stereoisomers of a drug candidate are critical for rational drug design and development.

Monatepil, a potent antihypertensive agent, is a chiral molecule that exists as a racemic mixture of two enantiomers.[1] This guide provides an in-depth technical overview of the stereoisomerism of Monatepil Maleate, focusing on the differential pharmacology of its enantiomers, methods for their separation and analysis, and potential strategies for their asymmetric synthesis.

Stereochemistry of this compound

Monatepil, chemically known as (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, possesses a single chiral center at the C11 position of the dibenzothiepin ring. This gives rise to two enantiomers: (S)-Monatepil and (R)-Monatepil. The commercially available drug, this compound, is a racemic mixture of these two enantiomers.[1]

Differential Pharmacology of Monatepil Enantiomers

Monatepil exerts its antihypertensive effects through a dual mechanism of action: calcium channel blockade and α1-adrenergic receptor antagonism.[2][3] Research has demonstrated that these activities are stereoselective, with the two enantiomers exhibiting different potencies.

Calcium Channel Antagonism

The calcium antagonistic activity of Monatepil and its enantiomers has been evaluated in vitro. The (S)-enantiomer is a significantly more potent calcium channel blocker than the (R)-enantiomer. The racemic mixture exhibits an intermediate potency. The order of potency for calcium antagonistic activity is: (S)-Monatepil > Monatepil (racemate) > (R)-Monatepil.[1]

Alpha-1 Adrenergic Receptor Blockade

In contrast to its calcium channel blocking activity, there is no significant difference observed between the (S)- and (R)-enantiomers in their ability to block α1-adrenergic receptors.[1] Both enantiomers contribute to this aspect of the drug's mechanism of action.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of racemic this compound and the relative potency of its enantiomers.

| Pharmacological Activity | Compound | Parameter | Value | Reference |

| Calcium Channel Antagonism | This compound (Racemate) | pA2 (rat thoracic aorta) | 8.71 | [1] |

| (S)-Monatepil vs. (R)-Monatepil | Relative Potency | (S) > (R) | [1] | |

| Alpha-1 Adrenergic Receptor Blockade | This compound (Racemate) | IC50 (rabbit superior mesenteric artery) | 56.6 nmol/l | [1] |

| (S)-Monatepil vs. (R)-Monatepil | Relative Potency | (S) ≈ (R) | [1] |

Experimental Protocols

Proposed Method for Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To resolve and quantify the (S)- and (R)-enantiomers of Monatepil from the racemic mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. These are known for their broad enantioselectivity for a wide range of chiral compounds.

-

Data acquisition and processing software.

Chromatographic Conditions (Starting Point for Method Development):

-

Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. An amine additive, such as diethylamine (0.1%), is often added to the mobile phase to improve peak shape for basic compounds like Monatepil.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Method Optimization:

-

The ratio of the non-polar solvent to the alcohol modifier in the mobile phase should be systematically varied to optimize the resolution and retention times of the enantiomers.

-

Different alcohol modifiers (e.g., methanol, ethanol, isopropanol) can be tested.

-

The concentration of the amine additive can be adjusted to improve peak symmetry.

-

The flow rate and column temperature can also be optimized to enhance separation efficiency.

Conceptual Strategy for Asymmetric Synthesis

The asymmetric synthesis of a single enantiomer of Monatepil would likely involve the stereoselective creation of the chiral center at the C11 position. A plausible strategy would be the asymmetric reduction of a prochiral ketone precursor.

Key Precursor: 6,11-dihydrodibenzo[b,e]thiepin-11-one.

Proposed Asymmetric Reduction Step: The prochiral ketone can be reduced to the corresponding chiral alcohol using a chiral reducing agent or a catalyst. Noyori's asymmetric hydrogenation using a chiral ruthenium-diphosphine-diamine complex is a well-established and powerful method for the enantioselective reduction of ketones.

General Synthetic Outline:

-

Asymmetric Reduction: The 6,11-dihydrodibenzo[b,e]thiepin-11-one is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., RuCl2--INVALID-LINK--) and a hydrogen source (e.g., formic acid/triethylamine) to yield the desired enantiomer of 11-hydroxy-6,11-dihydrodibenzo[b,e]thiepine.

-

Activation of the Alcohol: The resulting chiral alcohol is then activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Nucleophilic Substitution: The activated alcohol is reacted with an appropriate amine precursor to introduce the piperazine side chain. This step would require careful optimization to avoid racemization.

-

Final Coupling: The final amide bond formation would complete the synthesis of the target enantiomer of Monatepil.

This proposed route would provide direct access to a single enantiomer, avoiding the need for chiral resolution of a racemic mixture.

Visualizations

Caption: Dual mechanism of action of Monatepil enantiomers.

Caption: Experimental workflow for stereoselective analysis.

Conclusion

This compound is a clinically effective antihypertensive agent that is administered as a racemic mixture. However, its pharmacological activities are stereoselective, with the (S)-enantiomer being a more potent calcium channel antagonist than the (R)-enantiomer, while both enantiomers exhibit similar α1-adrenergic receptor blocking activity. This differential pharmacology highlights the importance of understanding the contribution of individual enantiomers to the overall therapeutic and safety profile of the drug. The development of robust analytical methods for chiral separation and efficient strategies for asymmetric synthesis are crucial for further investigation into the properties of the individual stereoisomers and for the potential development of an enantiopure formulation. The information presented in this guide provides a technical foundation for researchers and drug development professionals working with Monatepil and other chiral pharmaceuticals.

References

- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Monatepil Maleate's Impact on Lipid Metabolism: An In-depth Technical Review of Early Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of early preclinical and clinical research on the effects of monatepil maleate on lipid metabolism. Monatepil, a dual-action calcium channel blocker and α1-adrenoceptor antagonist, has demonstrated significant lipid-lowering properties in various experimental models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to offer a thorough understanding of monatepil's metabolic effects.

Quantitative Effects on Lipid Parameters

Early investigations consistently revealed monatepil's ability to favorably modulate lipid profiles. The following tables summarize the quantitative data from key preclinical and clinical studies.

Preclinical Studies in Animal Models

Table 1: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Rabbits

| Parameter | Control (High-Cholesterol Diet) | This compound (30 mg/kg/day) | Percentage Change | Study Duration |

| Total Cholesterol | Increased | Prophylactic effect against increase | Not specified | 9 weeks |

| β-Lipoprotein | Increased | Prophylactic effect against increase | Not specified | 9 weeks |

Data from Ikeno et al., 1998[1]

Table 2: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Monkeys

| Parameter | Control (High-Cholesterol Diet) | This compound (30 mg/kg/day) | Outcome | Study Duration |

| Total Cholesterol | Increased | Preventive effect against increase | - | 6 months |

| Low-Density Lipoprotein (LDL) | Increased | Preventive effect against increase | - | 6 months |

| High-Density Lipoprotein (HDL) | Decreased | Preventive effect against decrease | - | 6 months |

Data from Anonymous, 1995[2]

Table 3: Effects of this compound on Hepatic Lipids and Enzymes in Cholesterol-Fed Monkeys

| Parameter | Control (Cholesterol Diet) | This compound (30 mg/kg/day) | Inhibition (%) | Study Duration |

| Hepatic ACAT Activity | ~7-fold increase | Inhibited increase | 51% | 6 months |

| Hepatic Esterified Cholesterol | ~16-fold increase | Inhibited increase | 71% | 6 months |

Data from Ishii et al., 1998[3]

Clinical Studies in Humans

Table 4: Effects of this compound on Serum Lipids in Patients with Mild-to-Moderate Hypertension (12-Week Study)

| Parameter | Baseline (Mean ± SD) | Post-treatment with Monatepil (Mean ± SD) | P-value |

| Total Cholesterol (mg/dL) | 253.8 ± 35.6 | 244.8 ± 38.6 | < 0.009 |

| Triglycerides | - | Tended to decrease | - |

Preliminary data from an interim report by Yoshino et al., 1997[4]

Table 5: Comparative Effects of Monatepil and Nitrendipine on Lipoprotein and Apolipoprotein Levels in Hypertensive Patients (12-Week Study)

| Parameter | Monatepil Group | Nitrendipine Group |

| Total Cholesterol | Significantly decreased | No change |

| LDL Cholesterol | Significantly decreased | No change |

| LDL/HDL Ratio | Significantly decreased | No change |

| Apolipoprotein B | Significantly decreased | No change |

| Lipoprotein(a) | Significantly decreased | Not specified |

| HDL Cholesterol | No significant change | No change |

| Apolipoprotein A-I | No significant change | No change |

| Apolipoprotein E | No significant change | No change |

Data from Yoshino et al., 1997[5]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a deeper understanding of the experimental context.

High-Cholesterol Diet-Fed Rabbit Study

-

Animal Model: Male Japanese white rabbits.

-

Diet: High-cholesterol diet (containing 1% cholesterol).

-

Treatment: this compound was administered orally at a dose of 30 mg/kg, once daily for 9 weeks.

-

Lipid Analysis: Plasma total cholesterol and β-lipoprotein levels were measured.

-

Mechanism of Action Studies:

-

LDL Clearance: Low-density lipoprotein (LDL) labeled with [1α,2α(n)-³H]cholesterol was intravenously injected, and the clearance of radioactivity from the blood was monitored.

-

Bile Acid Excretion: Biliary excretion of [³H]-bile acids was measured.

-

Cholesterol Absorption: [1α,2α(n)-³H]cholesterol was orally administered to assess its absorption from the gastrointestinal tract.[1]

-

High-Cholesterol Diet-Fed Monkey Study

-

Animal Model: Monkeys (species not specified, noted to have lipid metabolism resembling humans).

-

Diet: High-cholesterol diet.

-

Treatment: Monatepil was administered orally at a daily dose of 30 mg/kg for 6 months.

-

Lipid Analysis: Plasma levels of total cholesterol, LDL, and HDL were determined.

-

Atherosclerosis Assessment: Aortic cholesterol content and the atherogenic (sudanophilic) area were measured. Histologic examination of the aorta and coronary arteries was performed to assess foam cell aggregation.[2]

Hepatic Enzyme Activity Study in Monkeys

-

Animal Model: Japanese monkeys on a cholesterol-rich diet.

-

Treatment: this compound was administered orally at 30 mg/kg/day for 6 months.

-

Enzyme Activity Assays:

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity: Measured in liver microsomes. A kinetic analysis was performed to determine the type of inhibition.

-

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Reductase Activity: Assessed in vitro.

-

-

Lipid Analysis: Hepatic esterified cholesterol content and plasma very low-density lipoprotein (VLDL) and total cholesterol levels were measured.[3]

Human Skin Fibroblast Study

-

Cell Culture: Cultured human skin fibroblasts were used.

-

Treatment: Cells were treated with monatepil at a concentration of 2 x 10⁻⁵ M.

-

LDL Receptor Activity Assays:

-

Binding, Internalization, and Degradation: The binding, internalization, and degradation of ¹²⁵I-labeled LDL were measured.

-

-

Gene Expression Analysis:

-

LDL Receptor mRNA: Northern blot analysis was used to determine the levels of LDL receptor mRNA after a 6-hour treatment with monatepil.[6]

-

Clinical Trial in Hypertensive Patients

-

Study Design: A randomized, open-label, multicenter study.

-

Participants: 86 patients with mild-to-moderate hypertension. 39 patients were treated with monatepil and 33 with nitrendipine for 12 weeks.

-

Lipid and Lipoprotein Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, the LDL/HDL ratio, apolipoprotein B, apolipoprotein A-I, apolipoprotein E, and lipoprotein(a) were measured.

-

Carbohydrate Metabolism: HbA1c levels were also assessed.[5]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the early research findings.

Caption: Proposed mechanisms of this compound's lipid-lowering effects.

Caption: Workflow for assessing Monatepil's effect on LDL receptor activity.

Summary of Mechanistic Insights

Early research suggests that this compound improves lipid metabolism through a multi-faceted approach:

-

Upregulation of Hepatic LDL Receptors: A key mechanism appears to be the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the plasma.[1][2] This effect is likely mediated by its α1-adrenoceptor blocking activity.[2] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, which lack functional LDL receptors, showed that monatepil did not suppress the increase in plasma lipids, supporting the crucial role of these receptors in its lipid-lowering action.[1] Furthermore, research in human skin fibroblasts demonstrated that monatepil increases LDL receptor binding, internalization, and degradation, along with an increase in LDL receptor mRNA levels.[6]

-

Inhibition of ACAT: Monatepil has been shown to noncompetitively inhibit acyl-CoA:cholesterol acyltransferase (ACAT) in the liver.[3][7] This inhibition leads to a reduction in the esterification of cholesterol, which in turn is correlated with lower hepatic esterified cholesterol content and reduced plasma VLDL and total cholesterol levels.[3]

-

Enhanced Cholesterol Catabolism: Studies in rabbits suggest that monatepil accelerates the conversion of free cholesterol to bile acids in the liver, thereby promoting cholesterol catabolism and excretion.[1]

-

Inhibition of Cholesterol Absorption: There is some evidence to suggest that monatepil may also modestly inhibit the absorption of dietary cholesterol from the gastrointestinal tract.[1]

References

- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of this compound on acyl-CoA:cholesterol acyltransferase activity in the liver of cholesterol-fed Japanese monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noninvasive quantitative evaluation of early atherosclerosis and the effect of monatepil, a new antihypertensive agent. An interim report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic blocking activity, on the low-density lipoprotein receptor in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

In Vitro Profile of Monatepil Maleate: A Technical Overview of its α1-Adrenoceptor Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial in vitro studies characterizing the α1-adrenoceptor blocking properties of Monatepil Maleate. The document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Core Quantitative Data Summary

The α1-adrenoceptor antagonistic activity of this compound and its metabolites has been quantified through functional assays. The following tables summarize the key findings from these initial in vitro investigations.

Table 1: α1-Adrenoceptor Antagonistic Activity of this compound

| Compound | Assay | Tissue Preparation | Agonist | Parameter | Value |

| This compound | Functional Antagonism | Rabbit Superior Mesenteric Artery | l-phenylephrine | IC50 | 56.6 nmol/l[1] |

| This compound | Functional Antagonism | Rat Thoracic Aorta | Calcium | pA2 | 8.71[1] |

Table 2: α1-Adrenoceptor Blocking Activity of this compound Metabolites

| Metabolite | Activity Compared to this compound |

| AJ-2615-sulfoxide A | Similar to or slightly more potent[1] |

| AJ-2615-sulfoxide B | Similar to or slightly more potent[1] |

| AJ-2615-sulfone | Similar to or slightly more potent[1] |

Key Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies of this compound's α1-adrenoceptor blockade.

Functional Antagonism in Rabbit Superior Mesenteric Artery

This assay assesses the ability of this compound to inhibit the contractile response induced by an α1-adrenoceptor agonist in a vascular smooth muscle preparation.

1. Tissue Preparation:

- Male rabbits are euthanized, and the superior mesenteric artery is immediately excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

- The artery is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

- The arterial rings are suspended between two stainless steel hooks in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.

2. Experimental Procedure:

- The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the physiological salt solution being replaced every 15-20 minutes.

- A submaximal contraction is induced with a high concentration of potassium chloride (e.g., 80 mM) to test the viability of the tissue.

- After a washout period, a cumulative concentration-response curve to the α1-adrenoceptor agonist, l-phenylephrine, is established.

- The tissues are then incubated with varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).

- Following incubation, a second cumulative concentration-response curve to l-phenylephrine is generated in the presence of this compound.

3. Data Analysis:

- The contractile responses are measured as a percentage of the maximal contraction induced by l-phenylephrine in the absence of the antagonist.

- The IC50 value, the concentration of this compound that inhibits 50% of the maximal response to l-phenylephrine, is calculated from the concentration-response curves.

Determination of pA2 Value in Rat Thoracic Aorta

This method is utilized to quantify the competitive antagonism of this compound at the α1-adrenoceptors.

1. Tissue Preparation:

- Male rats are euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution.

- The aorta is cleaned of surrounding tissue and cut into helical strips or rings.

- The preparations are mounted in organ baths under similar conditions as described for the rabbit superior mesenteric artery.

2. Experimental Procedure:

- The tissues are allowed to equilibrate, and their viability is confirmed with a potassium chloride-induced contraction.

- The tissues are depolarized by replacing the normal physiological salt solution with a high-potassium, calcium-free solution.

- A cumulative concentration-response curve to calcium chloride is then established in the depolarized tissue, inducing vasoconstriction.

- The tissues are washed and then incubated with different concentrations of this compound.

- A series of cumulative concentration-response curves to calcium chloride are then generated in the presence of each concentration of this compound.

3. Data Analysis:

- The dose-ratio is calculated for each concentration of the antagonist. The dose-ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence and absence of the antagonist.

- A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

- The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose-ratio of 2.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the in vitro assessment of this compound's α1-adrenoceptor blockade.

Caption: α1-Adrenoceptor signaling pathway in vascular smooth muscle.

Caption: Experimental workflow for in vitro functional antagonism studies.

References

Monatepil Maleate: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Monatepil Maleate. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data for formulation, bioavailability, and pharmacokinetic studies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C32H34FN3O5S | [2] |

| Molecular Weight | 591.69 g/mol | [2] |

| Melting Point | 149-150 °C | |

| pKa (Predicted) | 7.8 (most basic) | |

| logP (Predicted) | 5.4 |

Note on Predicted Values: The pKa and logP values are predicted using established computational models and should be considered as estimates. Experimental determination is recommended for definitive characterization.

Solubility Profile

The solubility of this compound has been qualitatively described in various solvents. Quantitative data from publicly available literature is limited. The following table summarizes the available solubility information.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | Practically Insoluble | Data not available |

| Ethanol | Sparingly Soluble | Data not available |

| Methanol | Soluble | Data not available |

| Acetic Acid | Soluble | Data not available |

| Dimethylformamide (DMF) | Soluble | Data not available |

| Chloroform | Sparingly Soluble | Data not available |

| Acetic Anhydride | Sparingly Soluble | Data not available |

| Acetone | Sparingly Soluble | Data not available |

| Ether | Practically Insoluble | Data not available |

Experimental Protocols

The determination of the physicochemical properties outlined above requires standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method.

Workflow for Melting Point Determination

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, a gold standard for solubility assessment.

Workflow for Shake-Flask Solubility Determination

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

The saturated solution is then separated from the undissolved solid by centrifugation and/or filtration.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Signaling Pathways

This compound exerts its therapeutic effects through the dual antagonism of L-type calcium channels and α1-adrenergic receptors.[3]

L-type Calcium Channel Blockade

By blocking L-type calcium channels, this compound inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a decrease in cardiac contractility.

Signaling Pathway of L-type Calcium Channel Blockade

α1-Adrenergic Receptor Antagonism

This compound also acts as an antagonist at α1-adrenergic receptors, primarily on vascular smooth muscle. This action inhibits the vasoconstrictor effects of catecholamines like norepinephrine.

Signaling Pathway of α1-Adrenergic Receptor Antagonism

References

The Pivotal Role of the Dibenzothiepin Moiety in Monatepil Maleate's Dual Pharmacological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil maleate, a potent antihypertensive agent, exhibits a unique dual mechanism of action, functioning as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This technical guide delves into the critical role of its core chemical structure, the dibenzothiepin moiety, in dictating this pharmacological activity. Through an analysis of structure-activity relationships, experimental data, and signaling pathways, this document elucidates the molecular interactions and therapeutic implications stemming from this key structural feature. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction

This compound, chemically known as (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, has demonstrated significant efficacy in the management of hypertension and has also been investigated for its antiatherosclerotic and lipid-lowering properties.[1][2] Its therapeutic versatility is attributed to its ability to simultaneously target two key pathways in blood pressure regulation: the influx of calcium into vascular smooth muscle cells and the signaling cascade initiated by α1-adrenergic receptors. The tricyclic dibenzothiepin core is central to these activities, providing the structural scaffold necessary for high-affinity binding to both targets.

The Dibenzothiepin Moiety and its Influence on Pharmacological Activity

The dibenzothiepin nucleus is a rigid, three-ring system that plays a crucial role in the spatial orientation of the side chains responsible for receptor interaction. Structure-activity relationship (SAR) studies, including the evaluation of stereoisomers and metabolites, have provided valuable insights into how this moiety governs the dual antagonism of this compound.

Stereoselectivity in Calcium Channel Blockade

A key study investigating the enantiomers of this compound revealed a distinct stereoselectivity in its calcium antagonistic activity. The (S)-enantiomer exhibits significantly greater potency as a calcium channel blocker compared to the (R)-enantiomer.[3] This suggests that the specific three-dimensional arrangement of the substituents on the dibenzothiepin ring is critical for optimal interaction with the L-type calcium channel. In contrast, the α1-adrenergic receptor blocking activity shows no significant difference between the two enantiomers, indicating a less stringent stereochemical requirement for binding to this receptor.[3]

Impact of Metabolism on the Dibenzothiepin Core

Metabolism of this compound primarily involves oxidation of the sulfur atom within the dibenzothiepin ring, leading to the formation of sulfoxide and sulfone metabolites.[3] These modifications have a profound impact on the drug's activity profile. The calcium antagonistic activity of the metabolites is significantly reduced, being approximately one-tenth of the parent compound.[3] Conversely, the α1-adrenergic receptor blocking activity of the metabolites is either maintained or slightly enhanced compared to this compound.[3] This divergence in activity upon metabolism underscores the sensitivity of the calcium channel interaction to electronic and steric changes on the dibenzothiepin core, while the α1-adrenergic receptor interaction is more tolerant of such modifications.

Quantitative Analysis of In Vitro Activity

The dual activity of this compound and the influence of its dibenzothiepin moiety have been quantified in various in vitro assays. The following tables summarize key data from these studies.

| Compound | Calcium Antagonistic Activity (pA2) | α1-Adrenergic Receptor Blocking Activity (IC50, nmol/l) |

| This compound | 8.71 | 56.6 |

| (S)-enantiomer | > this compound | No significant difference from (R)-enantiomer |

| (R)-enantiomer | < this compound | No significant difference from (S)-enantiomer |

| Sulfoxide Metabolites | ~1/10 of this compound | Similar to or slightly more potent than this compound |

| Sulfone Metabolite | ~1/10 of this compound | Similar to or slightly more potent than this compound |

Table 1: Comparative in vitro activities of this compound, its enantiomers, and metabolites. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interference with two distinct signaling pathways in vascular smooth muscle cells.

α1-Adrenergic Receptor Antagonism

Norepinephrine, released from sympathetic nerve endings, binds to α1-adrenergic receptors on vascular smooth muscle cells. This activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to vasoconstriction. This compound, by blocking the α1-adrenergic receptor, prevents the initiation of this cascade, leading to vasodilation.

Calcium Channel Blockade

L-type voltage-gated calcium channels are crucial for the influx of extracellular calcium into vascular smooth muscle cells in response to membrane depolarization. This influx of calcium is a primary trigger for muscle contraction. This compound directly binds to and blocks these channels, thereby inhibiting calcium entry and promoting vasodilation. The stereoselective nature of this interaction, with the (S)-enantiomer being more potent, highlights the specific conformational requirements for binding to the channel protein, a characteristic conferred by the rigid dibenzothiepin scaffold.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

Calcium-Induced Contraction in Rat Thoracic Aorta

This assay assesses the calcium antagonistic activity of a compound.

Protocol:

-

Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into helical strips (2 mm wide, 20 mm long).

-

Mounting: The aortic strips are mounted in organ baths containing a high-potassium (60 mM KCl), calcium-free Krebs-Henseleit solution and maintained at 37°C, gassed with 95% O2 and 5% CO2. The strips are equilibrated for 60 minutes under a resting tension of 2g.

-

Depolarization: The high-potassium solution depolarizes the cell membranes, opening voltage-gated calcium channels.

-

Cumulative Calcium Concentration-Response Curve: Calcium chloride is cumulatively added to the organ bath to obtain a concentration-response curve for calcium-induced contraction.

-

Antagonist Incubation: After washing out the calcium, the tissues are incubated with this compound or its analogs at various concentrations for 30 minutes.

-

Second Calcium Concentration-Response Curve: A second cumulative calcium concentration-response curve is generated in the presence of the antagonist.

-

Data Analysis: The pA2 value is calculated from the shift in the calcium concentration-response curve caused by the antagonist.

References

- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Monatepil Maleate and its Analogs: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatepil Maleate, a novel antihypertensive agent, exhibits a unique pharmacological profile characterized by its dual antagonism of L-type calcium channels and α1-adrenergic receptors. This dual mechanism of action not only contributes to its potent blood pressure-lowering effects but may also offer additional therapeutic benefits, including anti-atherosclerotic and plasma lipid-lowering properties. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its known analogs. We will explore the key structural features that govern its dual activities, present quantitative biological data, detail the experimental methodologies used for its evaluation, and illustrate the relevant signaling pathways.

Introduction

Hypertension is a major risk factor for cardiovascular diseases, and its management often requires multi-faceted therapeutic approaches. This compound (also known as AJ-2615) is a dihydrodibenzothiepin derivative that was developed to combine two effective antihypertensive mechanisms in a single molecule: blockade of voltage-gated L-type calcium channels and antagonism of α1-adrenergic receptors.[1][2][3] This dual action allows for vasodilation through two distinct pathways, potentially leading to a more potent and balanced antihypertensive effect.[2] Furthermore, the α1-adrenoceptor blocking activity may contribute to favorable effects on lipid metabolism.[4] Understanding the relationship between the chemical structure of Monatepil and its biological activities is crucial for the design of new, more potent, and selective analogs.

Core Structure and Pharmacophore

The chemical structure of Monatepil, (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, can be dissected into three key pharmacophoric components:

-

The Dibenzothiepin Moiety: This tricyclic system is a key structural feature, and its stereochemistry at the 11-position is critical for calcium channel blocking activity.

-

The N-phenylpiperazine Group: This portion of the molecule is primarily responsible for the α1-adrenergic receptor antagonism. The substitution on the phenyl ring can influence affinity and selectivity.

-

The Butyramide Linker: This four-carbon chain with an amide group connects the dibenzothiepin and piperazine moieties, and its length and nature can impact the overall activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data for this compound, its enantiomers, and its major metabolites. The data is primarily derived from in vitro studies on isolated tissue preparations.

Table 1: Calcium Channel Antagonistic Activity of Monatepil and its Analogs

| Compound | Calcium Antagonistic Activity (pA2) | Relative Potency |

| This compound (racemate) | 8.71 | 1 |

| (S)-enantiomer | > Monatepil | More Potent |

| (R)-enantiomer | < Monatepil | Less Potent |

| AJ-2615-sulfoxide A (metabolite) | ~1/10 of Monatepil | Less Potent |

| AJ-2615-sulfoxide B (metabolite) | ~1/10 of Monatepil | Less Potent |

| AJ-2615-sulfone (metabolite) | ~1/10 of Monatepil | Less Potent |

pA2 values were determined from the inhibition of calcium-induced contractions in rat thoracic aorta.

Table 2: α1-Adrenergic Receptor Blocking Activity of Monatepil and its Analogs

| Compound | α1-Adrenergic Blocking Activity (IC50, nmol/L) | Relative Potency |

| This compound (racemate) | 56.6 | 1 |

| (S)-enantiomer | No significant difference from racemate | ~1 |

| (R)-enantiomer | No significant difference from racemate | ~1 |

| AJ-2615-sulfoxide A (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |

| AJ-2615-sulfoxide B (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |

| AJ-2615-sulfone (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |

IC50 values were determined from the inhibition of L-phenylephrine-induced contractions in rabbit superior mesenteric artery.

SAR Insights:

-

Stereochemistry is crucial for calcium channel antagonism: The (S)-enantiomer of Monatepil is more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for interaction with the L-type calcium channel.

-

α1-adrenergic receptor blockade is not stereoselective: Both enantiomers exhibit similar α1-blocking activity, suggesting that the binding pocket of the α1-adrenergic receptor is more accommodating to the stereochemistry at the dibenzothiepin core.

-

Metabolism of the dibenzothiepin sulfur atom reduces calcium channel blocking activity: Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically decreases the calcium antagonistic potency.

-

α1-adrenergic blocking activity is maintained or slightly enhanced upon metabolism: The sulfoxide and sulfone metabolites retain or even slightly improve their α1-blocking activity, indicating that the N-phenylpiperazine moiety is the primary determinant for this interaction and is not negatively impacted by the oxidation of the dibenzothiepin ring.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the dual activity of Monatepil and its analogs.

Calcium Channel Antagonistic Activity Assay (Isolated Rat Thoracic Aorta)

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are placed under a resting tension of 2g.

-

Equilibration: The tissues are allowed to equilibrate for 60-90 minutes, with the buffer being replaced every 15-20 minutes.

-

Depolarization and Contraction: The tissues are depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution, which induces contraction by opening voltage-gated calcium channels.

-

Cumulative Concentration-Response Curve: After washing and re-equilibration, cumulative concentrations of a standard calcium channel agonist (e.g., CaCl2) are added to elicit concentration-dependent contractions.

-

Inhibition Assay: The tissues are incubated with various concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 30 minutes) before repeating the cumulative addition of the calcium channel agonist.

-

Data Analysis: The contractile responses are measured isometrically. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonistic potency.

α1-Adrenergic Receptor Blocking Activity Assay (Isolated Rabbit Superior Mesenteric Artery)

-

Tissue Preparation: Male rabbits are euthanized, and the superior mesenteric artery is excised and placed in a physiological salt solution. The artery is cleaned and cut into helical strips or rings.

-

Mounting and Equilibration: The tissue preparations are mounted in an organ bath under a resting tension (e.g., 1g) and allowed to equilibrate in a similar manner to the aortic rings.

-

Agonist-Induced Contraction: A specific α1-adrenergic receptor agonist, such as L-phenylephrine, is added to the organ bath to induce a submaximal contraction.

-